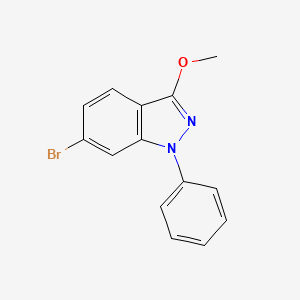

6-Bromo-3-methoxy-1-phenyl-1H-indazole

Übersicht

Beschreibung

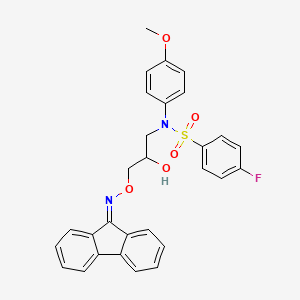

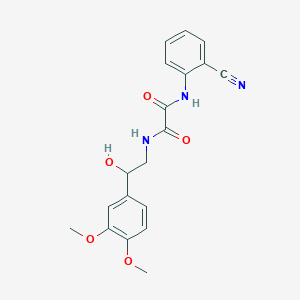

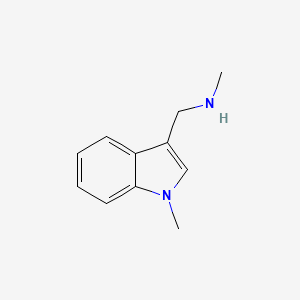

6-Bromo-3-methoxy-1-phenyl-1H-indazole is a compound with the molecular formula C14H11BrN2O . It has a molecular weight of 303.15 g/mol . The IUPAC name for this compound is 6-bromo-3-methoxy-1-phenylindazole .

Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI string for this compound is InChI=1S/C14H11BrN2O/c1-18-14-12-8-7-10 (15)9-13 (12)17 (16-14)11-5-3-2-4-6-11/h2-9H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indazole derivatives are known to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.15 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 27 Ų .Wissenschaftliche Forschungsanwendungen

Cancer Research

Antiproliferative Activity : Certain indazole derivatives, including those similar to 6-Bromo-3-methoxy-1-phenyl-1H-indazole, have demonstrated promising antiproliferative activity towards human cancer cells. For instance, compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have shown high cell growth inhibition and are classified as tubulin inhibitors, which could be beneficial in cancer treatment (Minegishi et al., 2015).

Anticancer Evaluation : Other indazole derivatives are being explored for their anticancer properties. For example, new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and evaluated for their efficacy against various cancer types, highlighting the versatility of indazole compounds in oncological research (Bekircan et al., 2008).

Materials Science

- Electronically Active Materials : Indazole-based materials, including methoxy-substituted derivatives, have been synthesized and analyzed for their thermal, optical, and electrochemical properties. These materials show high thermal stabilities and potential applications in electronic devices (Cekaviciute et al., 2012).

Corrosion Inhibition

- Corrosion Control : Triazole derivatives, which are structurally related to indazoles, have been found effective in inhibiting corrosion of metals. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been used to control the corrosion of mild steel in hydrochloric acid medium, demonstrating high inhibition efficiency (Bentiss et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-3-methoxy-1-phenylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c1-18-14-12-8-7-10(15)9-13(12)17(16-14)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBADFZNPMLMUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2654886.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2654891.png)

![2-(3-methylphenoxy)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2654893.png)

![2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester](/img/no-structure.png)

![4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2654898.png)

![Benzyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2654901.png)